molecular formula C8H17ClO B020424 8-Chloro-1-octanol CAS No. 23144-52-7

8-Chloro-1-octanol

Cat. No.: B020424
CAS No.: 23144-52-7
M. Wt: 164.67 g/mol
InChI Key: YDFAJMDFCCJZSI-UHFFFAOYSA-N
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Description

Preparation Methods

1-Octanol, 8-chloro- can be synthesized through several methods:

    Direct Chlorination: One common method involves the direct chlorination of 1-octanol.

    Industrial Production: Industrially, 1-octanol, 8-chloro- can be produced by the reaction of 1-octanol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).

Comparison with Similar Compounds

1-Octanol, 8-chloro- can be compared with other similar compounds:

Properties

IUPAC Name

8-chlorooctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFAJMDFCCJZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCl)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066859
Record name 1-Octanol, 8-chloro-
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Molecular Weight

164.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23144-52-7
Record name 8-Chloro-1-octanol
Source CAS Common Chemistry
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Record name 8-Chloro-1-octanol
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Record name 1-Octanol, 8-chloro-
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Record name 1-Octanol, 8-chloro-
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Record name 1-Octanol, 8-chloro-
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Record name 8-chlorooctan-1-ol
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Record name 8-Chloro-1-octanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 8-Chloro-1-octanol in catalytic oxidation research?

A1: [] this compound serves as a model substrate for exploring catalytic oxidation reactions. Specifically, researchers successfully demonstrated the selective oxidation of this compound to 8-Chlorooctanoic acid using a platinum-based catalyst (Pt-Bi/C) in a t-BuOH/water mixture at 90°C. This successful transformation highlights the potential for using catalytic oxidation to convert this compound into valuable chemical intermediates.

Q2: Are there limitations to using this compound in catalytic oxidation reactions?

A2: [] Yes, while this compound can be selectively oxidized under certain conditions, other substrates, including some structurally similar to this compound, pose challenges. For instance, molecules highly sensitive to oxygen (like certain alcohols) or those prone to undesirable reactions (like 5-Chloro-1-Pentanol, which undergoes cyclization) may not be suitable for similar catalytic oxidation processes. This highlights the need for further research to expand the substrate scope and develop more robust catalytic systems.

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